4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Overview

Description

MDV3100 carboxylic acid, also known as enzalutamide carboxylic acid, is a non-active metabolite of enzalutamide. Enzalutamide is an androgen receptor antagonist used primarily in the treatment of metastatic castration-resistant prostate cancer. The compound is characterized by its molecular formula C20H13F4N3O3S and a molecular weight of 451.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: MDV3100 carboxylic acid can be synthesized through the oxidation of enzalutamide. The process involves the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, which convert enzalutamide into its major metabolites, N-desmethyl enzalutamide and MDV3100 carboxylic acid . The reaction conditions typically involve the use of an appropriate oxidizing agent under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of MDV3100 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to facilitate the oxidation of enzalutamide. The reaction is monitored and controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: MDV3100 carboxylic acid primarily undergoes oxidation reactions. It is an inactive metabolite and does not participate in significant chemical reactions under normal physiological conditions .

Common Reagents and Conditions: The oxidation of enzalutamide to MDV3100 carboxylic acid involves the use of cytochrome P450 enzymes as catalysts. The reaction conditions include maintaining an optimal temperature and pH to ensure the activity of the enzymes .

Major Products Formed: The major product formed from the oxidation of enzalutamide is MDV3100 carboxylic acid. This compound is an inactive metabolite and does not undergo further significant chemical transformations .

Scientific Research Applications

MDV3100 carboxylic acid is primarily used as a reference standard in scientific research. It is utilized in studies investigating the metabolism and pharmacokinetics of enzalutamide. Researchers use this compound to understand the metabolic pathways and the role of cytochrome P450 enzymes in the biotransformation of enzalutamide .

Mechanism of Action

As an inactive metabolite, MDV3100 carboxylic acid does not exert any pharmacological effects. It is formed through the oxidation of enzalutamide by cytochrome P450 enzymes. Enzalutamide itself acts as an androgen receptor antagonist, inhibiting the binding of androgens to the receptor, preventing the nuclear translocation of the activated receptor, and inhibiting the receptor-mediated DNA binding .

Comparison with Similar Compounds

Similar Compounds:

- N-desmethyl enzalutamide: Another major metabolite of enzalutamide with clinically relevant anti-androgen capacities similar to enzalutamide .

- Bicalutamide: A first-generation androgen receptor antagonist used in the treatment of prostate cancer .

Uniqueness: MDV3100 carboxylic acid is unique in that it is an inactive metabolite of enzalutamide, whereas N-desmethyl enzalutamide retains anti-androgen activity. This distinction is crucial in understanding the pharmacokinetics and metabolism of enzalutamide .

Properties

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECDPCCFIDQBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-15-0 | |

| Record name | Enzalutamide carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

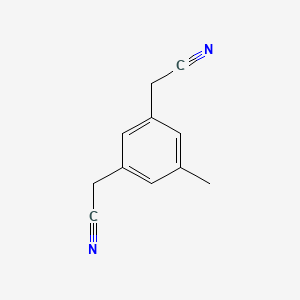

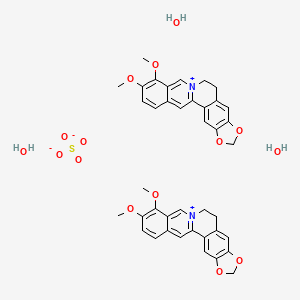

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

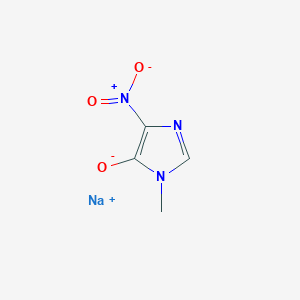

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

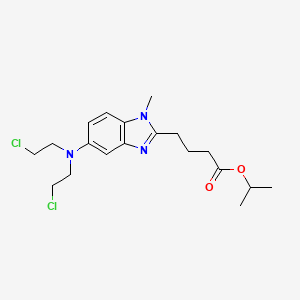

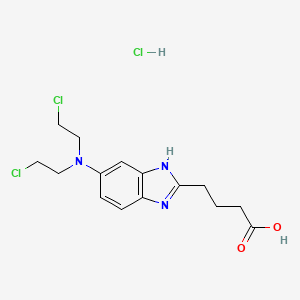

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)